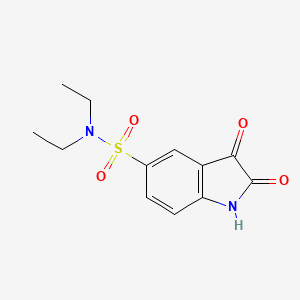

N,N-Diethyl-2,3-dioxoindoline-5-sulfonamide

Description

Properties

IUPAC Name |

N,N-diethyl-2,3-dioxo-1H-indole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4S/c1-3-14(4-2)19(17,18)8-5-6-10-9(7-8)11(15)12(16)13-10/h5-7H,3-4H2,1-2H3,(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUHVJRGOMBTDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601196949 | |

| Record name | N,N-Diethyl-2,3-dihydro-2,3-dioxo-1H-indole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601196949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451460-01-8 | |

| Record name | N,N-Diethyl-2,3-dihydro-2,3-dioxo-1H-indole-5-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=451460-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-2,3-dihydro-2,3-dioxo-1H-indole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601196949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways to the Indoline-2,3-dione Scaffold

The indoline-2,3-dione, commonly known as isatin (B1672199), is a foundational precursor for the target compound. Its synthesis has been approached through various methods, ranging from historical name reactions to contemporary, environmentally conscious protocols.

Classic Isatin Synthesis Approaches

The traditional syntheses of isatin have been instrumental in organic chemistry for over a century. These methods, while robust, often require harsh conditions.

Sandmeyer Synthesis: This is one of the oldest and most direct methods for preparing isatin. wikipedia.org The process involves the reaction of aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate. biomedres.uschemicalbook.com This forms an intermediate, α‐isonitrosoacetanilide, which is then isolated and cyclized using a strong acid, typically concentrated sulfuric acid, to yield the isatin scaffold with good efficiency. wikipedia.orgnih.gov

Stolle Synthesis: Considered a primary alternative to the Sandmeyer method, the Stolle synthesis is particularly effective for producing N-substituted isatins. wikipedia.org This pathway involves the condensation of a primary or secondary arylamine with oxalyl chloride to create a chlorooxalylanilide intermediate. chemicalbook.com This intermediate subsequently undergoes cyclization in the presence of a Lewis acid, such as aluminum trichloride (B1173362) or boron trifluoride, to form the indoline-2,3-dione ring. wikipedia.org

Other conventional methods, including the Gassman and Martinet procedures, have also been historically employed for the synthesis of various isatin derivatives. nih.gov

Table 1: Comparison of Classic Isatin Synthesis Methods

| Method | Starting Materials | Key Reagents | Key Intermediate |

|---|---|---|---|

| Sandmeyer | Aniline, Chloral hydrate, Hydroxylamine HCl | H₂SO₄ (for cyclization) | α‐isonitrosoacetanilide |

| Stolle | Arylamine, Oxalyl chloride | Lewis Acid (e.g., AlCl₃) | Chlorooxalylanilide |

Modernized and Green Synthetic Protocols

Recent advancements have focused on developing more efficient and environmentally benign methods for isatin synthesis, minimizing the use of hazardous reagents and harsh conditions.

Oxidation of Indole (B1671886) and Oxindole (B195798) Precursors: A prominent modern approach involves the direct oxidation of more readily available indole or oxindole scaffolds. wikipedia.org This can be achieved using a variety of oxidizing agents, including tert-butyl hydroperoxide (TBHP) or molecular oxygen in the presence of additives like tert-butyl nitrite, which allows for a metal-free synthesis under mild conditions. organic-chemistry.orgorganic-chemistry.org Photocatalytic aerobic oxidation of indoles represents another green alternative. nih.gov

Electrochemical Synthesis: Electrochemical methods offer a clean and efficient route for isatin synthesis. The oxidation of 2'-aminoacetophenones or indoles can be performed electrochemically, often utilizing molecular oxygen as the ultimate oxidant in a process that avoids toxic reagents. organic-chemistry.org

Use of Green Solvents: To align with the principles of green chemistry, syntheses have been developed that employ eco-friendly solvents. Protocols using aqueous media or recyclable solvents like polyethylene (B3416737) glycol (PEG-400) have been successfully implemented. researchgate.netresearchgate.net

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of isatin derivatives, offering a more energy-efficient alternative to conventional heating. nih.gov

Introduction of the Sulfonamide Functional Group at the C-5 Position

With the isatin scaffold in hand, the next critical phase is the introduction of the N,N-diethylsulfonamide group at the C-5 position of the aromatic ring. This is typically a two-step process involving sulfonation followed by amidation.

Direct Sulfonylation Reactions

The most direct method to functionalize the C-5 position is through an electrophilic aromatic substitution reaction. The C-5 and C-7 positions on the isatin ring are susceptible to such reactions. wikipedia.org

To create the necessary precursor for the sulfonamide, isatin is treated with a strong sulfonating agent. The use of chlorosulfonic acid is a typical procedure for introducing a sulfonyl chloride group directly onto the 5-position of the isatin ring, yielding isatin-5-sulfonyl chloride. nih.gov This reaction must be carefully controlled, as strong acidic conditions can lead to side products. nih.gov

Amidation Strategies for N,N-Diethylsulfonamide Formation

The final step in forming the target compound is the reaction of the isatin-5-sulfonyl chloride intermediate with diethylamine (B46881). This is a standard nucleophilic acyl substitution reaction where the nitrogen atom of diethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride.

The reaction proceeds readily, displacing the chloride leaving group to form the stable sulfonamide linkage. This amidation creates the desired N,N-Diethyl-2,3-dioxoindoline-5-sulfonamide. nih.gov The general utility of reacting sulfonyl chlorides with amines to form sulfonamides is a well-established transformation in organic synthesis. nih.govprinceton.edu

N-Substitution and Ring Modification of the Indoline (B122111) Core

The this compound molecule can be further diversified by modifying the indoline core. The most common modification is substitution at the N-1 position, though other reactions involving the core ring structure are also possible.

The nitrogen atom at the N-1 position of the isatin ring is acidic and can be readily deprotonated by a base, such as potassium carbonate, to form an anion. wikipedia.org This nucleophilic anion can then react with various electrophiles to introduce a wide range of substituents.

Common N-substitution reactions include:

N-Alkylation: Reaction with alkyl halides, such as methyl iodide, benzyl (B1604629) bromide, or propargyl bromide, yields the corresponding N-alkylated derivatives. nih.govnih.gov

N-Acylation: Treatment with acyl chlorides or anhydrides introduces an acyl group at the N-1 position. mdpi.com

N-Arylation: This is typically achieved through more advanced cross-coupling reactions, often using copper or palladium catalysts to link an aryl halide to the isatin nitrogen. wikipedia.org

Beyond N-substitution, the isatin scaffold's C-3 carbonyl group is a key site for reactions like aldol (B89426) condensation and the formation of spirocyclic compounds. nih.gov Ring expansion reactions have also been reported, transforming the five-membered lactam ring into larger heterocyclic structures. wikipedia.orgnih.gov

Table 2: Selected N-Substitution Reactions of the Isatin Core

| Reaction Type | Electrophile | Reagents/Conditions | Product Type |

|---|---|---|---|

| N-Methylation | Methyl iodide | K₂CO₃, Acetonitrile (B52724) | N-Methyl Isatin Derivative |

| N-Benzylation | Benzyl bromide | K₂CO₃, Acetonitrile | N-Benzyl Isatin Derivative |

| N-Propargylation | Propargyl bromide | K₂CO₃, Acetonitrile | N-Propargyl Isatin Derivative |

| N-Acylation | Chloroacetyl chloride | Reflux in acetone | N-Acyl Isatin Derivative |

N-Alkylation and N-Acylation Methods

The nitrogen atom at the 1-position of the indoline ring is susceptible to substitution, providing a straightforward handle for introducing a wide range of functional groups.

N-Alkylation: The N-H proton of the isatin core is acidic and can be readily deprotonated by a suitable base to form an anion, which then acts as a nucleophile. Standard N-alkylation conditions typically involve the use of a base such as sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (B78521) (NaOH) in an appropriate polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN), followed by the addition of an alkylating agent (e.g., an alkyl halide). For this compound, this reaction would introduce an alkyl group at the N1 position. The choice of base and solvent can be critical to optimize the reaction yield and prevent side reactions.

N-Acylation: Similar to N-alkylation, N-acylation is achieved by reacting the isatin derivative with an acylating agent. This is often carried out using acid chlorides or acid anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the liberated acid. N-acylation introduces an acyl group to the N1-position, which can influence the electronic properties and steric hindrance around this part of the molecule. One study has shown that N-acylation of isatin-sulphonamide derivatives can impact their biological activity. nih.gov

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH) | 1-Alkyl-N,N-diethyl-2,3-dioxoindoline-5-sulfonamide |

| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine) | 1-Acyl-N,N-diethyl-2,3-dioxoindoline-5-sulfonamide |

Electrophilic Aromatic Substitution on the Indoline Ring

The benzene (B151609) ring of the isatin scaffold can undergo electrophilic aromatic substitution reactions. The existing electron-withdrawing groups (the two carbonyls and the sulfonamide group) on the ring influence the position of further substitution. Generally, in isatin derivatives, electrophilic substitution occurs at the C5 or C7 position. However, with the C5 position already occupied by the N,N-diethylsulfonamide group, electrophilic attack would be directed to the C7 position. The sulfonamide group is a deactivating, ortho-, para-director. Given the substitution pattern, the C7 position is sterically hindered, which might affect the feasibility and yield of such reactions.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group (-NO2) using a mixture of concentrated nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

These modifications on the aromatic ring can significantly alter the electronic and lipophilic properties of the molecule.

| Reaction | Reagent | Expected Position of Substitution |

| Bromination | NBS | C7 |

| Nitration | HNO3/H2SO4 | C7 |

Formation of Spiro-Fused Derivatives

The C3-carbonyl group of the isatin ring is highly reactive and serves as a key site for the construction of spirocyclic systems. Spirooxindoles are a prominent class of compounds in medicinal chemistry, and their synthesis from isatin derivatives is a well-established strategy.

The formation of spiro-fused derivatives from this compound would typically involve a condensation reaction at the C3-position with a bifunctional reagent. For instance, reaction with a 1,2-diamine could lead to the formation of a spiro-imidazolidine ring. Similarly, reaction with a 1,2-amino alcohol could yield a spiro-oxazolidine (B91167) derivative. These reactions are often catalyzed by acids or bases.

A notable example involves the synthesis of spiro[indoline-3,4′-pyrans] from 5-sulfonylisatins through a multicomponent reaction, highlighting the utility of the C3-carbonyl for creating complex molecular architectures.

Synthesis of Analogues and Structural Diversification Strategies

The development of analogues and the structural diversification of this compound are crucial for exploring its structure-activity relationships (SAR) and identifying compounds with optimized properties.

Rational Design of Derivatives for Research

The rational design of derivatives involves making targeted modifications to the lead structure to investigate specific interactions with a biological target or to modulate physicochemical properties. For this compound, a rational design approach could focus on several key areas:

Modification of the Sulfonamide Group: The diethylamino moiety of the sulfonamide can be replaced with other alkyl or aryl groups to probe the importance of this region for biological activity. Varying the substituents can influence solubility, lipophilicity, and hydrogen bonding capacity.

Substitution at the N1-Position: As discussed in section 2.3.1, introducing different alkyl or acyl groups at the N1-position can explore the steric and electronic requirements in this part of the molecule. Studies on other isatin-sulphonamides have shown that substitution at this position can significantly impact activity. nih.gov

Derivatization of the C3-Carbonyl: Converting the C3-carbonyl to other functional groups, such as an oxime or a hydrazone, or using it to form spirocyclic systems, can introduce new structural features and potential interaction points.

The design of these derivatives is often guided by computational modeling and an understanding of the target's structure, if known.

Parallel Synthesis Approaches for Compound Libraries

To efficiently explore a wide range of structural modifications, parallel synthesis techniques can be employed to create a library of related compounds. This approach involves reacting a common starting material, in this case, this compound or a key intermediate, with a diverse set of building blocks in a parallel fashion.

For example, a library of N1-alkylated derivatives could be synthesized by reacting the starting material with a collection of different alkyl halides in a multi-well plate format. Similarly, a library of spirooxindoles could be generated by reacting the isatin core with a variety of bifunctional reagents. These libraries can then be screened for desired properties, allowing for a rapid exploration of the chemical space around the parent compound. The use of solid-phase synthesis can further streamline the process of purification and isolation of the final products. nih.gov

| Strategy | Approach | Example |

| Rational Design | Targeted modification of specific functional groups based on SAR data or computational models. | Systematic variation of the amine component of the sulfonamide to probe for optimal interactions with a target protein. |

| Parallel Synthesis | Simultaneous synthesis of a large number of related compounds from a common scaffold. | Reaction of this compound with a diverse set of aldehydes to generate a library of 3-substituted-3-hydroxyindolin-2-ones. |

Chemical Reactivity and Mechanistic Transformations

Reactivity Profile of the Indoline-2,3-dione System

The indoline-2,3-dione ring system, a key feature of the molecule, is characterized by a unique arrangement of carbonyl groups and a lactam nitrogen, which imparts a rich and varied chemical reactivity. This framework is known to participate in numerous reactions, making it a valuable scaffold in synthetic chemistry. irapa.orgresearchgate.net

Reactivity of the C-2 and C-3 Carbonyl Centers

The indoline-2,3-dione moiety contains two carbonyl groups at the C-2 (amide) and C-3 (ketone) positions. The C-3 keto group is significantly more electrophilic and reactive than the C-2 amide carbonyl. This difference in reactivity is central to the chemistry of isatin (B1672199) derivatives. researchgate.netnih.gov The C-3 carbonyl readily undergoes reactions with a wide variety of nucleophiles. Acid-catalyzed activation of the C-3 carbonyl enhances its electrophilicity, facilitating nucleophilic attack. nih.gov For instance, in reactions with aromatic amines like o-phenylenediamine, the outcome can be dependent on the solvent and pH, but the initial attack invariably occurs at the C-3 position. researchgate.net This selective reactivity allows for the synthesis of a vast array of 3-substituted indolin-2-one derivatives.

N-H Acidity and Deprotonation Behavior of the Indoline (B122111) Nitrogen

The nitrogen atom in the indoline-2,3-dione ring is part of a lactam (a cyclic amide). The presence of two adjacent electron-withdrawing carbonyl groups significantly increases the acidity of the N-H proton compared to a typical amine or a simple indole (B1671886). libretexts.org This enhanced acidity facilitates the deprotonation of the nitrogen by a suitable base. The resulting anion can then act as a nucleophile in subsequent reactions, such as N-alkylation or N-acylation, allowing for further functionalization of the heterocyclic core. The pKa value for the protonation of the indole nitrogen is typically around -2.4, but the acidity of the N-H bond in the isatin system is considerably higher due to the delocalization of the negative charge across the adjacent carbonyl oxygen atoms upon deprotonation. nih.gov

Ring Expansion Reactions of the Indoline System

The strained five-membered ring of the indoline system can undergo ring expansion reactions to form six-membered heterocyclic structures, most commonly quinolines. irapa.orgnih.gov These transformations are valuable for synthesizing more complex heterocyclic frameworks. A common strategy involves the reaction of indoles with halodiazoacetates, which is proposed to proceed through the formation of a labile indoline cyclopropane intermediate. beilstein-journals.org This intermediate then undergoes ring opening and elimination to yield the quinoline-3-carboxylate structure. beilstein-journals.org Other methods have been developed for transforming oxindoles into quinolinone isomers, highlighting the versatility of this reaction class. acs.org Thiol-mediated cascade reactions can also convert indole derivatives into functionalized quinolines through a process involving dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. nih.govwhiterose.ac.uk

Condensation Reactions, including Aldol (B89426) and Schiff Base Formations

The highly reactive C-3 carbonyl group of the indoline-2,3-dione system is prone to condensation reactions with various nucleophiles. irapa.orgnih.gov

Aldol Condensation: Isatin derivatives can participate in aldol and cross-aldol reactions with compounds containing active methylene (B1212753) groups, such as ketones and esters. For example, the cross-aldol reaction of isatins with acetaldehyde can produce biologically active 3-substituted 3-hydroxyindolin-2-ones. nih.gov

Schiff Base Formation: The condensation of the C-3 carbonyl of isatin with primary amines is a widely used method to form Schiff bases (imines). nih.govqu.edu.qa This reaction typically proceeds by nucleophilic attack of the amine on the C-3 carbonyl, followed by dehydration to yield the corresponding 3-iminoindolin-2-one derivative. nih.govrsc.org These Schiff bases are important intermediates for the synthesis of more complex heterocyclic systems and have been explored for various applications. rsc.org

| Reactant A | Reactant B | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Isatin | Acetaldehyde | Cross-Aldol Condensation | 3-Hydroxy-3-(1-oxoethyl)indolin-2-one | nih.gov |

| Isatin | p-Phenylenediamine | Schiff Base Formation | 3-(4-aminophenylimino)indolin-2-one (Imesatin) | nih.gov |

| Imesatin | Aromatic Aldehydes | Schiff Base Formation | Isatin-based Schiff Bases | nih.gov |

| Isatin | Aniline (B41778) Derivatives | Schiff Base Formation | 3-(Arylimino)indolin-2-ones | qu.edu.qa |

Chemical Transformations Involving the Sulfonamide Moiety

The N,N-diethylsulfonamide group at the C-5 position of the aromatic ring is generally considered a robust and stable functional group. However, under specific conditions, it can be activated to participate in chemical transformations.

Nucleophilic Substitution Reactions

While sulfonamides are often regarded as synthetic end-products, recent methodologies have enabled their transformation via nucleophilic substitution. acs.orgacs.org Tertiary sulfonamides, such as the N,N-diethylsulfonamide moiety in the title compound, are typically unreactive toward nucleophiles. However, they can be activated to generate electrophilic sulfonamide salts in situ. One such method involves the combined action of trichloroisocyanuric acid (TCCA) and triflic acid (TfOH). acs.org The resulting activated species can then undergo SN2 reaction with nucleophiles like alcohols to form sulfonate esters under mild, metal-free conditions. acs.org This transformation provides a pathway to functionalize the sulfonamide group, converting it from a stable substituent into a reactive handle for further molecular elaboration. The reaction is tolerant of various functional groups, including those with both electron-donating and electron-withdrawing properties on the aromatic ring. acs.org

| Sulfonamide Substrate | Activating Agents | Nucleophile | Product | Reference |

|---|---|---|---|---|

| Generic Tertiary Aryl Sulfonamide | Trichloroisocyanuric acid (TCCA), Triflic acid (TfOH) | Alcohols (R-OH) | Aryl Sulfonate Ester | acs.org |

| Tertiary Sulfonamide with electron-donating group (e.g., -CH3) | TCCA, TfOH | Alcohol | Corresponding Sulfonate Ester | acs.org |

| Tertiary Sulfonamide with electron-withdrawing group (e.g., -NO2) | TCCA, TfOH | Alcohol | Corresponding Sulfonate Ester | acs.org |

Addition-Elimination Reactions

The C3-carbonyl group of the isatin ring is highly reactive towards nucleophiles, undergoing addition reactions that can be followed by elimination (condensation) to yield a variety of derivatives.

One of the most prominent examples of addition-elimination reactions involving isatins is the Knoevenagel condensation . This reaction involves the nucleophilic addition of an active methylene compound to the C3-carbonyl group, followed by dehydration to form a new carbon-carbon double bond. For isatin-5-sulfonamide derivatives, this reaction provides a versatile route to synthesize compounds with potential biological activities. The reaction is typically catalyzed by a base or an acid.

For instance, the condensation of an isatin-5-sulfonamide with an active methylene compound such as malononitrile or ethyl cyanoacetate would proceed as follows:

Table 1: Examples of Knoevenagel Condensation Products of Isatin-5-sulfonamides

| Isatin Reactant | Active Methylene Compound | Product |

| N,N-Diethyl-2,3-dioxoindoline-5-sulfonamide | Malononitrile | 2-(5-(N,N-diethylsulfamoyl)-2-oxoindolin-3-ylidene)malononitrile |

| This compound | Ethyl cyanoacetate | Ethyl 2-cyano-2-(5-(N,N-diethylsulfamoyl)-2-oxoindolin-3-ylidene)acetate |

The Wittig reaction is another important addition-elimination reaction that transforms the C3-carbonyl group into an exocyclic double bond. This reaction utilizes a phosphorus ylide (Wittig reagent) to introduce a variety of substituents at the C3-position. The reaction proceeds through a betaine intermediate, which then collapses to form an alkene and triphenylphosphine oxide. The electron-withdrawing nature of the sulfonamide group can influence the stereoselectivity of the Wittig reaction.

Table 2: Hypothetical Wittig Reaction Products of this compound

| Wittig Reagent | Product |

| Methyltriphenylphosphonium bromide | 3-Methylene-5-(N,N-diethylsulfamoyl)indolin-2-one |

| Ethyl (triphenylphosphoranylidene)acetate | Ethyl 2-(5-(N,N-diethylsulfamoyl)-2-oxoindolin-3-ylidene)acetate |

Selective Functionalization and Intermolecular Reactions

The isatin scaffold of this compound offers multiple sites for selective functionalization, allowing for the synthesis of a diverse range of derivatives. The primary sites for functionalization are the nitrogen atom (N1) and the C3-carbonyl group.

N1-Functionalization: The acidic proton on the indole nitrogen can be readily removed by a base, generating a nucleophilic anion that can react with various electrophiles. This allows for the introduction of a wide array of substituents at the N1-position. For example, N-alkylation can be achieved by reacting the isatin-5-sulfonamide with alkyl halides in the presence of a base like potassium carbonate.

C3-Functionalization: The electrophilic C3-carbonyl is a key site for introducing structural diversity. As discussed, it readily undergoes addition and condensation reactions. Furthermore, it can participate in the formation of spirocyclic compounds. For instance, in a [3+2] cycloaddition reaction, an azomethine ylide generated in situ from the isatin and an amino acid can react with a dipolarophile to create spiro-pyrrolidinyl-oxindoles.

Intermolecular Reactions: The reactivity of the isatin core also allows for its participation in various intermolecular reactions to construct more complex molecular architectures. One such example is the Pfitzinger reaction, a ring expansion reaction where an isatin condenses with a carbonyl compound in the presence of a base to form a substituted quinoline-4-carboxylic acid. In the case of this compound, this reaction would lead to the formation of a quinoline derivative with the N,N-diethylsulfonamide group at the 7-position.

Another important class of intermolecular reactions involves the formation of Schiff bases. The C3-carbonyl group can react with primary amines, including aromatic sulfonamides, to form imines, also known as Schiff bases. These reactions are often catalyzed by a small amount of acid. The formation of these isatin-sulfonamide hybrids has been a subject of interest in medicinal chemistry. rsc.org

Table 3: Summary of Selective Functionalization and Intermolecular Reactions

| Reaction Type | Site of Reaction | Reagents | Product Type |

| N-Alkylation | N1 | Alkyl halide, Base | N-substituted isatin |

| Spirocyclization | C3 | Amino acid, Dipolarophile | Spirocyclic oxindole (B195798) |

| Pfitzinger Reaction | Isatin Ring | Carbonyl compound, Base | Quinoline-4-carboxylic acid |

| Schiff Base Formation | C3 | Primary amine | Imine (Schiff base) |

Spectroscopic and Advanced Structural Characterization in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of N,N-Diethyl-2,3-dioxoindoline-5-sulfonamide is expected to display distinct signals corresponding to the protons of the N,N-diethyl group, the aromatic protons of the isatin (B1672199) core, and the N-H proton of the lactam.

N,N-Diethyl Group: The two ethyl groups on the sulfonamide nitrogen are chemically equivalent. The methylene (B1212753) protons (-CH₂-) would appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) would present as a triplet from coupling with the methylene protons.

Isatin Aromatic Protons: The protons on the benzene (B151609) ring of the isatin core (H-4, H-6, and H-7) would appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The electron-withdrawing nature of the adjacent carbonyl groups and the sulfonamide group at C-5 would shift these protons downfield. Their specific splitting patterns would arise from ortho- and meta-coupling with each other.

Isatin N-H Proton: The proton attached to the nitrogen of the isatin ring (H-1) is characteristically deshielded and would appear as a broad singlet at a very downfield chemical shift, often greater than 10.0 ppm. scispace.com

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₃ (ethyl) | ~1.2 | Triplet |

| -CH₂- (ethyl) | ~3.4 | Quartet |

| Aromatic H (H-4, H-6, H-7) | 7.0 - 8.5 | Multiplets |

| N-H (isatin) | >10.0 | Broad Singlet |

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule.

N,N-Diethyl Group Carbons: The spectrum would show two signals for the ethyl groups: one for the methylene carbons (-CH₂-) and another for the methyl carbons (-CH₃).

Isatin Aromatic Carbons: Six distinct signals are expected for the aromatic carbons of the isatin core. The carbon atom directly bonded to the electron-withdrawing sulfonamide group (C-5) would be significantly influenced. Other aromatic carbons would appear in the typical range of 110-150 ppm. scispace.com

Isatin Carbonyl Carbons: A key feature of the isatin moiety is the presence of two carbonyl carbons which are highly deshielded and appear far downfield. The ketone carbonyl at the C-3 position is generally observed at a higher chemical shift (around 180-185 ppm) than the amide carbonyl at the C-2 position (around 158-165 ppm). mdpi.comnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (ethyl) | ~14 |

| -CH₂- (ethyl) | ~43 |

| Aromatic C (C-4, C-6, C-7, C-3a, C-7a) | 110 - 152 |

| C-5 (Sulfonamide-bearing) | ~135 |

| C=O (Amide, C-2) | ~160 |

| C=O (Ketone, C-3) | ~183 |

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques would be indispensable for unambiguous assignment of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methylene (-CH₂-) and methyl (-CH₃) protons of the diethylamino group and establish the connectivity between the coupled aromatic protons on the isatin ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the carbons in the ethyl groups and the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping long-range (2-3 bond) correlations. It would be used to confirm the connection of the N,N-diethylsulfonamide group to the C-5 position of the isatin ring by observing correlations from aromatic protons (e.g., H-4 and H-6) to the C-5 carbon. It would also confirm the assignments of the quaternary carbons, including the carbonyls.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be characterized by several key absorption bands. scispace.comnih.gov

N-H Stretch: A moderate to broad absorption band is expected in the region of 3100-3300 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the isatin lactam ring. scispace.comnih.gov

C=O Stretches: Two distinct and strong absorption bands would be present for the two carbonyl groups. The C3 ketone carbonyl typically absorbs at a higher frequency (around 1740-1770 cm⁻¹) compared to the C2 amide carbonyl (around 1715-1745 cm⁻¹). scispace.comnih.gov

S=O Stretches: The sulfonamide group is characterized by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, expected around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

Table 3: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Isatin N-H | Stretch | 3100 - 3300 | Medium, Broad |

| Ketone C=O (C-3) | Stretch | 1740 - 1770 | Strong |

| Amide C=O (C-2) | Stretch | 1715 - 1745 | Strong |

| Sulfonamide S=O | Asymmetric Stretch | 1330 - 1370 | Strong |

| Sulfonamide S=O | Symmetric Stretch | 1140 - 1180 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would confirm the molecular formula of this compound (C₁₂H₁₄N₂O₄S). The fragmentation pattern observed in the mass spectrum provides valuable structural information.

The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed. Key fragmentation pathways would likely involve the characteristic cleavage of the isatin and sulfonamide moieties. scispace.comoak.go.kr A common fragmentation for isatin derivatives is the loss of a carbon monoxide (CO) molecule from the α-dicarbonyl system. scispace.com The sulfonamide group can fragment through the cleavage of the S-N bond or the loss of ethyl groups.

Table 4: Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

| Molecular Formula | C₁₂H₁₄N₂O₄S |

| Exact Mass | 298.0678 g/mol |

| Key Fragment | [M - CO]⁺ |

| Key Fragment | [M - SO₂N(C₂H₅)₂]⁺ |

| Key Fragment | [M - C₂H₅]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The extended π-conjugated system of the isatin core, which includes the benzene ring fused with the α-dicarbonyl system, is expected to result in strong UV-Vis absorption.

Isatin and its derivatives typically exhibit multiple absorption bands. Strong absorptions are often observed in the UV region between 240-320 nm, corresponding to π→π* transitions. ymerdigital.com A weaker, longer-wavelength absorption, often extending into the visible region (around 400-430 nm), can also be present due to n→π* transitions of the carbonyl groups, which is responsible for the characteristic orange-red color of many isatin compounds. nih.gov The presence of the sulfonamide group as a substituent on the aromatic ring may act as an auxochrome, potentially causing a shift (either bathochromic or hypsochromic) in the absorption maxima.

Table 5: Predicted UV-Vis Absorption Maxima (λ_max)

| Electronic Transition | Predicted Wavelength Range (nm) |

| π → π | 240 - 320 |

| n → π | 400 - 430 |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Extensive searches of crystallographic databases and the scientific literature did not yield specific X-ray crystallography data for the compound this compound. Therefore, a detailed analysis of its solid-state molecular geometry and conformation based on experimental single-crystal X-ray diffraction is not possible at this time.

While crystallographic studies have been conducted on structurally related sulfonamide-containing molecules, this information cannot be directly extrapolated to accurately describe the precise bond lengths, bond angles, torsion angles, and intermolecular interactions of this compound. The presence of the 2,3-dioxoindoline core introduces specific electronic and steric features that would significantly influence its crystal packing and molecular conformation in the solid state.

Further research involving the synthesis of a single crystal of this compound and subsequent X-ray diffraction analysis would be required to elucidate its definitive solid-state structure. Such a study would provide valuable insights into its three-dimensional arrangement and the nature of its intermolecular interactions.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), allow for a detailed exploration of the molecule's geometry, electronic structure, and intramolecular interactions.

Density Functional Theory (DFT) Approaches for Electronic and Geometric Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For isatin-based sulfonamides, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are utilized to optimize the molecular geometry and determine key electronic parameters.

| Parameter | Bond Length (Å) |

|---|---|

| C=O (keto) | ~1.21 - 1.23 |

| C-N (indole) | ~1.38 - 1.40 |

| S=O (sulfonamide) | ~1.43 - 1.45 |

HOMO-LUMO Energy Gap Analysis for Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.

The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap implies a molecule is more reactive. For isatin (B1672199) sulfonamide derivatives, the HOMO is typically localized on the electron-rich indole (B1671886) ring, while the LUMO is often distributed across the electron-deficient keto and sulfonamide groups. This distribution facilitates intramolecular charge transfer, a key feature of many biologically active molecules.

Table 2: Frontier Molecular Orbital Energies (Theoretical) (Note: Specific values for N,N-Diethyl-2,3-dioxoindoline-5-sulfonamide are not available. The data reflects representative values for analogous isatin sulfonamides.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | ~ -6.5 to -7.5 |

| ELUMO | ~ -2.0 to -3.0 |

Topological and Non-Linear Optical (NLO) Analyses

Topological analysis, based on the Quantum Theory of Atoms in Molecules (QTAIM), examines the electron density to characterize chemical bonds and non-covalent interactions. This can identify critical points in the electron density that correspond to atomic nuclei, bond paths, and ring structures.

Non-linear optical (NLO) properties describe a material's ability to alter the properties of light passing through it. Molecules with significant NLO properties often possess a large dipole moment, high polarizability, and a small HOMO-LUMO gap, which facilitates intramolecular charge transfer. The NLO properties of this compound can be computationally predicted by calculating its first-order hyperpolarizability (β). The presence of both electron-donating (diethylamino) and electron-withdrawing (dioxoindoline, sulfonamide) groups suggests that this molecule may exhibit NLO behavior.

Molecular Docking Investigations

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Ligand-Protein Binding Modes and Affinities

In silico molecular docking studies are performed to predict how this compound might bind to the active site of a target protein. These simulations calculate the binding affinity (often expressed as a binding energy in kcal/mol), which estimates the strength of the ligand-receptor interaction. A lower binding energy generally indicates a more stable and favorable interaction.

For isatin sulfonamide derivatives, docking studies have been conducted against various protein targets, including viral proteases and kinases. The results of these studies reveal the key amino acid residues involved in the binding and the types of interactions formed, such as:

Hydrogen Bonds: The keto-oxygens of the isatin core and the oxygens of the sulfonamide group are common hydrogen bond acceptors.

Hydrophobic Interactions: The aromatic indole ring and the ethyl groups can engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket.

Pi-Pi Stacking: The indole ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

These detailed interaction maps provide a rational basis for optimizing the molecular structure to enhance binding affinity and selectivity for a specific biological target.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Viral Protease | -7.0 to -9.0 | Cys, His, Met | Hydrogen Bonding, Hydrophobic |

Identification of Key Intermolecular Interactions within Binding Sites

The biological activity of this compound is fundamentally governed by its interactions with the amino acid residues within the binding sites of its target proteins. Computational docking and molecular dynamics simulations are instrumental in identifying these key non-covalent interactions.

For the broader class of isatin sulfonamides, studies have revealed a common set of crucial interactions that are likely relevant to the N,N-diethyl derivative. The isatin core frequently engages in hydrogen bonding and π-π stacking interactions. Specifically, the carbonyl groups of the isatin ring can act as hydrogen bond acceptors, while the aromatic system can interact with aromatic residues of the target protein.

In the context of the SARS-CoV-2 main protease, a study on a related isatin-sulfonamide derivative highlighted several key interactions. The isatin ring was observed to form hydrogen bonds with serine and cysteine residues, alongside a hydrophobic interaction with a glutamic acid residue. nih.gov The sulfonamide group itself is also critical for binding, often forming multiple hydrogen bonds with various residues. nih.gov Furthermore, the phenyl ring attached to the sulfonamide can establish hydrophobic interactions with histidine and methionine residues. nih.gov

A generalized summary of these potential interactions is presented in the table below.

| Interaction Type | Potential Interacting Residue Types | Part of this compound Involved |

| Hydrogen Bonding | Serine, Cysteine, Histidine, Methionine, Valine, Arginine | Isatin carbonyls, Sulfonamide oxygens and NH group |

| Hydrophobic Interactions | Glutamic Acid, Histidine, Methionine | Isatin ring, Phenyl ring of the sulfonamide moiety |

| π-π Stacking | Phenylalanine, Tyrosine, Histidine | Isatin ring, Phenyl ring of the sulfonamide moiety |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Molecular Activities

The development of predictive QSAR models for isatin and sulfonamide derivatives has been a focus of numerous studies to guide the design of more potent compounds. These models are built by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally determined biological activities.

For a series of sulfonamide derivatives, a 2D-QSAR model was developed using an Artificial Neural Network (ANN) approach. jbclinpharm.org This model utilized descriptors such as the Eccentric Connectivity Index (ECI), Lipo-affinity Index (LAI), and the logarithm of the partition coefficient (AlogP) to predict antibacterial activity against E. coli. jbclinpharm.org The robustness of such models is confirmed through statistical validation, including Y-randomization tests. jbclinpharm.org

In the context of 3D-QSAR, techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. These methods have been used to develop models for sulfonamide derivatives targeting various enzymes. nih.gov The resulting models provide contour maps that visualize the regions where modifications to the molecular structure would likely lead to an increase or decrease in activity.

A hypothetical 2D-QSAR model for a series of N,N-dialkyl-2,3-dioxoindoline-5-sulfonamide derivatives might take the following general form:

pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, β are the regression coefficients, and the descriptors are calculated properties of the molecules.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target receptor.

For classes of compounds that include the isatin and sulfonamide moieties, pharmacophore models have been successfully developed. mdpi.com These models serve as 3D queries to search large chemical databases for novel compounds with the desired spatial arrangement of features, potentially leading to the discovery of new active molecules.

A typical pharmacophore model for an isatin sulfonamide derivative might include:

Hydrogen Bond Acceptors (HBA): Corresponding to the carbonyl oxygens of the isatin ring and the sulfonyl oxygens of the sulfonamide group.

Hydrogen Bond Donor (HBD): Corresponding to the NH group of the sulfonamide.

Aromatic Rings (AR): Representing the isatin ring system and the phenyl group of the sulfonamide.

Hydrophobic Feature (HY): Potentially representing the diethyl groups on the sulfonamide nitrogen.

The table below illustrates a hypothetical pharmacophore model for this compound.

| Pharmacophoric Feature | Location on the Molecule |

| Aromatic Ring | Isatin core |

| Aromatic Ring | Phenyl group of sulfonamide |

| Hydrogen Bond Acceptor | Carbonyl oxygens of isatin |

| Hydrogen Bond Acceptor | Sulfonyl oxygens of sulfonamide |

| Hydrophobic Region | N,N-diethyl group |

Molecular Dynamics Simulations for Dynamic Conformational Studies

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. These simulations can reveal important information about the stability of the ligand-protein complex, the flexibility of the ligand within the binding site, and the specific conformational changes that occur upon binding.

For a related triazolo-isatin sulfonamide derivative, a 100-nanosecond MD simulation was performed to study its complex with the SARS-CoV-2 main protease. nih.gov Such simulations can confirm the stability of the interactions observed in static molecular docking studies and provide a more realistic picture of the binding event. nih.gov The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the course of the simulation.

Mechanistic Biological Investigations Pre Clinical and in Vitro Focus

Enzyme Inhibition and Modulation Studies

The isatin (B1672199) (1H-indole-2,3-dione) nucleus, substituted with a sulfonamide group at the C5 position, serves as a versatile scaffold for enzyme inhibitors. The inherent reactivity of the C3-keto group, combined with the zinc-binding potential of the sulfonamide moiety, allows for interactions with a wide array of biological targets. The following subsections detail the inhibitory profiles of isatin sulfonamides against several key enzymes.

Carbonic Anhydrase (CA) Isozyme Inhibition Profiles (hCA I, II, IX, XII)

The isatin sulfonamide scaffold has been extensively investigated for its inhibitory activity against human carbonic anhydrase (hCA) isozymes. CAs are zinc metalloenzymes, and the sulfonamide group is a classic zinc-binding group for CA inhibitors. Studies have focused on the cytosolic isoforms hCA I and II, which are widespread, and the transmembrane, tumor-associated isoforms hCA IX and XII, which are validated targets for anticancer therapies.

A series of 2/3/4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]benzenesulfonamides demonstrated potent, low-nanomolar inhibitory activity against the tumor-associated isoforms hCA IX and XII. nih.govnih.gov These compounds were found to be significantly less effective against the off-target cytosolic isoforms hCA I and II, indicating a favorable selectivity profile for anticancer applications. nih.govnih.gov The selectivity is thought to arise from specific interactions within the active site cavity of the different isoforms.

However, the substitution pattern on the isatin core and the sulfonamide nitrogen is critical for activity. In one study, a series of newly designed isatin-based sulfonamides failed to inhibit hCA I, II, and IX, with inhibition constants (Kᵢ) greater than 100 µM. nih.gov This lack of activity was attributed to potential steric hindrance from a neighboring methoxy (B1213986) group, highlighting the sensitivity of the pharmacophore to structural modifications. nih.gov In contrast, another N-substituted isatin derivative was reported to have excellent activity against the cancer-related CA IX and XII isoforms, with Kᵢ values of 5.2 nM and 6.3 nM, respectively. nih.gov

These findings underscore that while the isatin sulfonamide framework is a promising starting point for developing potent and selective CA inhibitors, particularly for cancer-associated isoforms, the specific inhibitory profile is highly dependent on the full molecular structure.

Table 1: Representative Carbonic Anhydrase Inhibition Data for Isatin Sulfonamide Analogues

| Compound Class | Target Isozyme | Inhibition Constant (Kᵢ) |

|---|---|---|

| Isatin-based Sulfonamides | hCA IX | Low nanomolar range |

| Isatin-based Sulfonamides | hCA XII | Low nanomolar range |

| N-substituted Isatin Derivative | hCA IX | 5.2 nM |

| N-substituted Isatin Derivative | hCA XII | 6.3 nM |

HIV Integrase and Replication Inhibition Mechanisms in Cellular Assays

Derivatives of the isatin sulfonamide scaffold have been evaluated for their potential as anti-HIV agents, specifically targeting the viral enzyme HIV integrase. This enzyme is essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome.

One study synthesized a series of novel isatine-sulphonamide derivatives and tested their activity against HIV-1 (IIIB) in MT-4 cells and their ability to inhibit HIV integrase. nih.gov The investigation found that while some derivatives, such as 4-(1-acetyl-5-methyl-2-oxoindolin-3-ylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide, did inhibit the enzymatic activity of HIV integrase, none of the tested compounds ultimately exhibited a protective anti-HIV effect in the cellular assay. nih.gov Furthermore, the compounds displayed cytotoxic properties in the lymphocyte cell line used for testing. nih.gov

Further mechanistic studies on other isatin derivatives have suggested that they may act by inhibiting the crucial protein-protein interaction between HIV integrase and the Lens epithelium-derived growth factor (LEDGF/p75). ijddd.com This interaction is vital for tethering the pre-integration complex to the host chromatin. Molecular modeling studies indicated that isatin derivatives could bind within the active site of HIV integrase, thereby disrupting its binding with LEDGF. ijddd.com

These preclinical results suggest that while the isatin sulfonamide scaffold can be engineered to inhibit the enzymatic function of HIV integrase, challenges related to cellular activity and cytotoxicity must be overcome for this class of compounds to be viable as anti-HIV therapeutics.

Table 2: HIV-1 Integrase Inhibition Profile for Isatin Sulfonamide Analogues

| Compound/Assay | Target/Cell Line | Finding |

|---|---|---|

| Isatine-Sulphonamide Derivatives | HIV Integrase (enzymatic) | Inhibition of strand transfer reaction |

| Isatine-Sulphonamide Derivatives | HIV-1 in MT-4 cells | No protective anti-HIV effect; cytotoxic |

Insulysin Enzyme Inhibition

Insulysin, also known as the insulin-degrading enzyme (IDE), is a zinc metalloprotease responsible for the catabolism of several key peptide hormones, including insulin. Inhibition of IDE is being explored as a potential therapeutic strategy for type 2 diabetes.

The investigation of N,N-Diethyl-2,3-dioxoindoline-5-sulfonamide and closely related isatin sulfonamides as direct inhibitors of insulysin is not well-documented in publicly available preclinical studies. While research has been conducted on sulfonamide-containing compounds as potential IDE modulators, specific data on the isatin sulfonamide scaffold is scarce. researchgate.net One computational study evaluated a sulfonamide Schiff base and noted it exhibited good insulysin inhibitory activity in silico. researchgate.net However, extensive in vitro enzymatic assays confirming this for the isatin class are lacking. The development of potent and selective small-molecule inhibitors for IDE has proven to be a significant challenge. plos.org Therefore, based on the available literature, there is insufficient evidence to characterize the inhibitory profile of this compound against insulysin.

Caspase Activity Modulation Pathways

Isatin sulfonamides have been identified as potent, reversible inhibitors of effector caspases, particularly caspase-3 and caspase-7. nih.gov These cysteine-aspartic proteases play a central role in executing the apoptotic cascade, making them important targets in oncology and for imaging programmed cell death.

The inhibitory mechanism involves the interaction of the electrophilic C3-carbonyl group of the isatin ring with the cysteine thiol in the enzyme's active site. nih.gov The sulfonamide moiety, particularly when substituted at the C5 position of the isatin ring, plays a crucial role in conferring potency and selectivity. Studies on 5-pyrrolidinyl sulfonyl isatins have shown them to be highly effective inhibitors of caspase-3 and -7 in vitro. nih.gov

A range of 5-pyrrolidinylsulfonyl isatin derivatives have been synthesized and evaluated, demonstrating excellent and selective inhibition of caspases-3 and -7, with IC₅₀ values in the nanomolar range. nih.gov For instance, certain 2-substituted analogues exhibited IC₅₀ values as low as 4.79 nM for caspase-3 and 7.47 nM for caspase-7, while showing only micromolar inhibition against caspases-1 and -6. nih.gov Another study on a series of isatin-sulfonamide based derivatives identified compounds with IC₅₀ values against caspase-3 in the low micromolar range (e.g., 2.33 µM). nih.govsemanticscholar.org This body of work establishes the isatin-5-sulfonamide scaffold as a validated platform for the development of potent and selective caspase-3/7 inhibitors.

Table 3: Caspase Inhibition Data for Isatin-5-Sulfonamide Analogues

| Compound Class/Derivative | Target Enzyme | IC₅₀ Value |

|---|---|---|

| 2-substituted 5-pyrrolidinylsulfonyl isatin | Caspase-3 | 4.79 nM |

| 2-substituted 5-pyrrolidinylsulfonyl isatin | Caspase-7 | 7.47 nM |

| 2-substituted 5-pyrrolidinylsulfonyl isatin | Caspase-1 / -6 | Micromolar range |

Monoamine Oxidase (MAO) Inhibition Mechanisms

The isatin core structure is an endogenous, reversible inhibitor of monoamine oxidase (MAO), an enzyme critical for the degradation of neurotransmitters like dopamine. acs.org Isatin itself shows a preference for MAO-B over MAO-A. Structural studies reveal that isatin binds within the substrate cavity of human MAO-B, where its C2-carbonyl oxygen and NH group interact with ordered water molecules in the active site. acs.org

Structure-activity relationship studies have demonstrated that substitution on the aromatic ring of isatin can significantly modulate its MAO inhibitory activity. acs.org Specifically, substitution at the C5-position—the location of the sulfonamide group in this compound—has been found to be particularly beneficial for MAO-B inhibition. One study evaluating a series of isatin analogues found that 5-bromoisatin (B120047) was the most potent MAO-B inhibitor in the series, with an IC₅₀ of 0.125 µM and a competitive inhibition constant (Kᵢ) of 0.033 µM. This suggests that an electron-withdrawing substituent at the C5 position can enhance potency.

Given that the sulfonamide group is also electron-withdrawing, it is plausible that isatin-5-sulfonamides could act as potent and selective MAO-B inhibitors. This positions the scaffold as a promising candidate for the development of therapeutics for neurodegenerative disorders such as Parkinson's disease.

Table 4: MAO Inhibition Data for Isatin and C5-Substituted Analogues

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) / IC₅₀ |

|---|---|---|

| Isatin | hMAO-B | 3 µM (Kᵢ) |

| Isatin | hMAO-A | 15 µM (Kᵢ) |

| 5-Bromoisatin | MAO-B | 0.033 µM (Kᵢ) |

| 5-Bromoisatin | MAO-B | 0.125 µM (IC₅₀) |

| 4-Chloroisatin | MAO-A | 0.311 µM (Kᵢ) |

Investigations into DNA Gyrase Inhibition

DNA gyrase is a bacterial type II topoisomerase that is an essential and validated target for antibacterial drugs. The inhibition of this enzyme disrupts DNA replication and leads to bacterial cell death. The isatin scaffold has been incorporated into hybrid molecules to explore potential DNA gyrase inhibitory activity.

Studies have been conducted on 5-nitroisatin (B147319) derivatives as potential DNA gyrase inhibitors. thesciencein.org A synthesized series of these compounds was evaluated for antimicrobial activity, with some derivatives showing excellent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (E. coli) bacteria. thesciencein.org Subsequent in-vitro enzyme assays and molecular docking studies were performed on the most active compounds against E. coli DNA gyrase B, confirming the enzyme as a likely target. thesciencein.org

While these findings indicate that the isatin core, particularly with substitutions at the C5 position, is a viable scaffold for targeting DNA gyrase, specific enzymatic inhibition data such as IC₅₀ or Kᵢ values for isatin sulfonamides are not extensively reported in the literature. The primary evidence of target engagement comes from the observed antimicrobial effects combined with computational modeling.

Lipoxygenase Inhibition

The this compound molecule contains a sulfonamide moiety, which is a structural feature present in various known lipoxygenase inhibitors. Lipoxygenases are enzymes involved in the inflammatory pathway, and their inhibition is a target for anti-inflammatory drug development. Studies on other novel sulfonamide derivatives have demonstrated their potential to inhibit lipoxygenase activity. For instance, certain 2-thiouracil-5-sulfonamide derivatives have been evaluated for their 15-lipoxygenase (15-LOX) inhibition activity, suggesting that the sulfonamide group can play a crucial role in the interaction with the enzyme's active site. nih.gov The presence of the dioxoindoline nucleus may further modulate this activity.

Molecular Interactions with Biological Targets

Receptor Binding Profiles and Specificity

The specific receptor binding profile of this compound remains uncharacterized. The dioxoindoline scaffold is a common feature in a variety of biologically active molecules, and substitutions on this ring system can significantly influence receptor affinity and specificity. The sulfonamide group can also participate in hydrogen bonding and other interactions with receptor sites. Determining the precise binding profile would require extensive screening against a panel of receptors and enzymes.

Elucidation of Molecular Mechanisms of Action in Cellular Contexts

While a definitive molecular mechanism in cellular contexts for this compound is yet to be established, insights can be drawn from related structures. For instance, the isatin (1H-indole-2,3-dione) core, which is the parent structure of 2,3-dioxoindoline, is known to be a versatile scaffold in medicinal chemistry with a wide range of biological activities. The specific substitutions, in this case, the N,N-diethylsulfonamide group at the 5-position, would dictate its specific cellular targets and downstream effects.

Antioxidant Activity Mechanisms

Radical Scavenging Potential (e.g., DPPH, H2O2 Assays)

The antioxidant potential of this compound can be inferred from studies on related sulfonamide and isatin derivatives. The capacity of a compound to scavenge free radicals is often assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydrogen peroxide (H₂O₂) scavenging assays.

In the DPPH assay , the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance. nih.gov Studies on various sulfonamide derivatives have shown a wide range of DPPH radical scavenging activities, often influenced by the nature and position of substituents on the aromatic ring. nih.govnih.gov For example, the presence of electron-donating groups can enhance antioxidant activity. nih.gov

Similarly, in the hydrogen peroxide scavenging assay , the ability of a compound to neutralize H₂O₂ is quantified. Several studies on novel sulfonamides and isatin-5-sulfonamide derivatives have demonstrated dose-dependent scavenging activity against hydrogen peroxide. nih.govresearchgate.net The mechanism likely involves the donation of electrons to H₂O₂, reducing it to water.

The potential radical scavenging activity of this compound would be influenced by the electronic properties of the entire molecule, including the sulfonamide and the dioxoindoline ring system.

Table 1: Potential Antioxidant Activity Profile

| Assay | Predicted Activity | Putative Mechanism |

|---|---|---|

| DPPH Radical Scavenging | Possible | Hydrogen/electron donation to neutralize the DPPH radical. |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |

| Hydrogen peroxide (H₂O₂) |

Inhibition of Lipid Peroxidation

No studies were identified that specifically investigate the ability of this compound to inhibit lipid peroxidation or its potential antioxidant mechanisms.

Antimicrobial Mechanisms of Action

While the broader class of sulfonamides is known to act as competitive inhibitors of dihydropteroate (B1496061) synthase, a key enzyme in the bacterial folic acid synthesis pathway, no research is available that specifically confirms or investigates this or any other antimicrobial mechanism for this compound.

There are no available studies detailing the specific molecular pathways through which this compound may inhibit bacterial growth.

No preclinical or in vitro studies were found that explore or define any antifungal effects or mechanisms of action for this compound.

Structure Activity Relationship Sar Elucidation

Influence of N-Substitution on Molecular Interactions and Biological Activity

The nitrogen atom at the 1-position of the 2,3-dioxoindoline (isatin) ring is a frequent site for chemical modification aimed at enhancing biological activity. SAR studies on various isatin (B1672199) derivatives have consistently shown that N-substitution significantly impacts their therapeutic potential. nih.gov Alkylation or arylation at this position can influence the molecule's lipophilicity, steric profile, and ability to form hydrogen bonds, thereby affecting its interaction with biological targets.

In many instances, N-alkylation has been shown to enhance the antibacterial activity of isatin derivatives. nih.gov The introduction of small alkyl groups, such as methyl or ethyl, can increase the compound's ability to penetrate cell membranes. Furthermore, the addition of larger or more complex substituents, including benzyl (B1604629) groups, has been associated with improved antiproliferative activity in certain cancer cell lines. frontiersin.org The nature of the substituent on the N-1 position can dictate the compound's selectivity and potency. For example, the introduction of a benzyl group on the N-1 position of the isatin moiety has been reported to favor more active derivatives in some anticancer studies. frontiersin.org

| N-1 Substituent (R) | Postulated Effect on Lipophilicity | Potential Impact on Biological Activity | Illustrative Example from Isatin SAR |

|---|---|---|---|

| -H (unsubstituted) | Baseline | Serves as a reference compound; may possess inherent activity. | Parent isatin scaffold. |

| -CH₃ (Methyl) | Slight Increase | May enhance cell permeability and potency. | N-methyl isatins have shown varied biological activities. rsc.org |

| -CH₂CH₃ (Ethyl) | Moderate Increase | Further potential for improved membrane penetration. | N-alkylation is a common strategy to modulate activity. nih.gov |

| -CH₂Ph (Benzyl) | Significant Increase | Can introduce additional hydrophobic interactions with the target, potentially increasing antiproliferative effects. nih.gov | N-benzyl isatin derivatives have shown notable anticancer activity. nih.gov |

Effects of Modifications to the Sulfonamide Moiety on Target Engagement

Replacing the diethylamino group with other substituents, such as different alkyl groups or cyclic amines (e.g., piperidine, morpholine), can influence the compound's interaction with the target protein. For instance, the size and shape of these substituents can be critical for fitting into a specific binding pocket. Furthermore, the sulfonamide group itself can be considered for bioisosteric replacement. Bioisosteres are functional groups with similar physical and chemical properties that can be interchanged to improve a compound's pharmacokinetic or pharmacodynamic properties. tandfonline.com For example, a carboxylic acid group has been studied as a bioisostere for the sulfonamide group in some contexts. zu.ac.ae Such a modification would drastically alter the electronic and hydrogen-bonding characteristics of the molecule.

| Sulfonamide Moiety Modification | Potential Change in Properties | Anticipated Effect on Target Engagement | Rationale |

|---|---|---|---|

| Replacement of N,N-diethyl with N,N-dimethyl | Reduced steric bulk and lipophilicity | May alter binding affinity depending on the size of the target's binding pocket. | Smaller substituents may allow for a better fit in a constrained active site. |

| Introduction of a cyclic amine (e.g., piperidinyl) | Increased rigidity and defined conformation | Could lead to more specific interactions and potentially higher potency. | Conformationally restricted analogs can have improved selectivity. |

| Bioisosteric replacement with a carboxylic acid | Change from a hydrogen bond donor/acceptor to a strong hydrogen bond acceptor and introduces an acidic center. | Significant alteration of binding mode; may interact with different residues in the target. | Bioisosterism is a key strategy in lead optimization to improve drug properties. tandfonline.com |

Positional and Electronic Effects of Substituents on the Indoline (B122111) Aromatic Ring

The aromatic ring (ring A) of the 2,3-dioxoindoline core is another key site for modification. The introduction of substituents at positions 4, 6, or 7 can significantly influence the electronic properties and steric profile of the entire molecule, thereby affecting its biological activity. ijrrjournal.com The electronic nature of these substituents, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), can alter the reactivity of the isatin ring system and its ability to participate in various non-covalent interactions with a biological target. ijrrjournal.com

SAR studies on isatin derivatives have revealed that halogenation at the 5-position often leads to an enhancement in antibacterial activity. nih.gov Electron-withdrawing groups like nitro (-NO₂) or chloro (-Cl) can modulate the electronic distribution of the aromatic ring, which can be crucial for interactions such as pi-pi stacking or hydrogen bonding with the target protein. acs.org Conversely, electron-donating groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) can also enhance activity, suggesting that the optimal substituent depends heavily on the specific biological target. nih.gov The position of the substituent is also critical; for instance, halides at the 5-position of isatin have been found to confer better cytotoxic activity compared to those at the 6-position in some studies. nih.gov

| Position | Substituent (R') | Electronic Effect | Observed/Potential Impact on Biological Activity from Isatin SAR |

|---|---|---|---|

| C-4, C-6, C-7 | -H | Neutral | Baseline activity of the unsubstituted ring. |

| C-4, C-6, C-7 | -Cl, -F (Halogens) | Electron-withdrawing, inductive | Often enhances antibacterial and anticancer activities. nih.govnih.gov |

| C-4, C-6, C-7 | -NO₂ (Nitro) | Strongly electron-withdrawing | Can significantly modulate activity, though may introduce toxicity concerns. acs.org |

| C-4, C-6, C-7 | -OCH₃ (Methoxy) | Electron-donating, resonance | Can improve activity, potentially by acting as a hydrogen bond acceptor. nih.gov |

Stereochemical Considerations in Activity Modulation

Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets, which are typically chiral. While this compound itself is achiral, the introduction of chiral centers through modification can lead to stereoisomers with potentially different biological activities, potencies, and metabolic profiles.

For instance, substitution at the C-3 position of the isatin ring, a common strategy for generating derivatives, can create a chiral center if the substituent is asymmetric. In such cases, the R and S enantiomers may exhibit significantly different affinities for their target protein. This is because one enantiomer may have a three-dimensional arrangement of atoms that is more complementary to the binding site than the other. Although specific stereochemical studies on this compound are not widely reported, the principles of stereoisomerism in drug design are universally applicable. The separation and individual testing of enantiomers are often crucial steps in the lead optimization process to identify the more active and potentially less toxic isomer.

Computational SAR Approaches for Lead Optimization

Computational methods are invaluable tools in modern drug discovery for elucidating SAR and guiding lead optimization. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are frequently employed to understand and predict the biological activity of compounds like this compound and its analogs.

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For isatin derivatives, 3D-QSAR and 4D-QSAR models have been developed to identify the key structural features that contribute to their inhibitory activity against various targets. researchgate.netacs.org These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Molecular docking simulations provide insights into the putative binding mode of a ligand within the active site of a target protein. nih.gov For isatin sulfonamide analogues, docking studies have been used to investigate their interactions with enzymes like caspase-3, revealing key hydrophobic and electrostatic interactions that contribute to their binding affinity. nih.gov By visualizing these interactions, medicinal chemists can rationally design new derivatives with improved complementarity to the target, leading to enhanced potency and selectivity.

Future Research Directions and Potential Applications in Chemical Biology

Design and Synthesis of Advanced Indoline-Sulfonamide Scaffolds

The future design and synthesis of advanced indoline-sulfonamide scaffolds will likely focus on creating libraries of compounds with greater structural diversity and complexity to explore a wider range of biological targets. Synthetic strategies are expected to evolve to allow for precise control over stereochemistry and the introduction of various functional groups.

Key Synthetic Approaches:

Core Synthesis: The Sandmeyer process is a common method for the synthesis of the 2,3-dioxoindoline (isatin) core. ijrrjournal.com This process involves the reaction of an aniline (B41778) derivative with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid. ijrrjournal.com Electrophilic substitution reactions, such as sulfonation, typically occur at the 5-position of the isatin (B1672199) ring. researchgate.net

Sulfonamide Formation: A general and efficient method for creating the sulfonamide linkage involves the reaction of a sulfonyl chloride derivative with an amine. nih.gov For the synthesis of indoline-5-sulfonamides, this would typically involve the chlorosulfonation of a protected indoline (B122111), followed by reaction with the desired amine. mdpi.com

Diversification: Advanced synthetic strategies will likely focus on modular approaches that allow for the easy diversification of substituents at several key positions:

The nitrogen of the indoline ring (N-1 position). ijrrjournal.com

The aromatic ring of the indoline core. ijrrjournal.com

The amine group of the sulfonamide.

A library of 1-acylindoline-5-sulfonamides was synthesized by acylating indoline-5-sulfonamide (B1311495) with various acyl chlorides, demonstrating a viable method for creating diverse analogs. mdpi.com This approach allows for the exploration of structure-activity relationships (SAR) by systematically modifying different parts of the molecule.

Exploration of Novel Biological Targets and Pathways

While the specific biological targets of N,N-Diethyl-2,3-dioxoindoline-5-sulfonamide are not yet defined, the broader classes of indoline-sulfonamides and 2,3-dioxoindoline derivatives have been shown to interact with a variety of important biological molecules and pathways. Future research will aim to identify the specific targets of this hybrid scaffold and explore its potential therapeutic applications.

Potential Biological Targets:

| Target Class | Specific Examples | Potential Therapeutic Area |

| Enzymes | Carbonic Anhydrases (CA I, II, IX, XII) mdpi.comnih.govnih.govnih.gov, VEGFR-2 acs.orgacs.org, α-Glucosidase and α-Amylase nih.govacs.org, Bacterial DapE nih.govnih.gov | Cancer, Glaucoma, Diabetes, Bacterial Infections |

| Kinases | MET Tyrosine Kinase nih.gov | Cancer |

| Receptors | Estrogen Receptor-α nih.gov | Cancer |